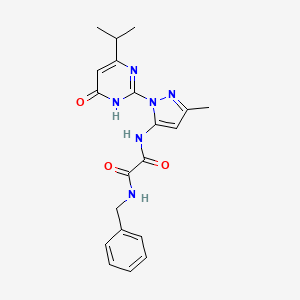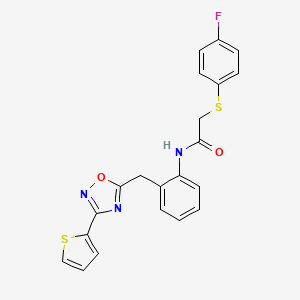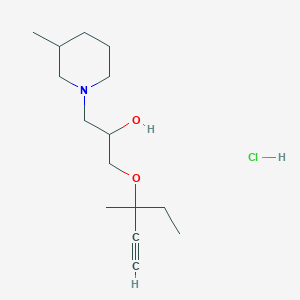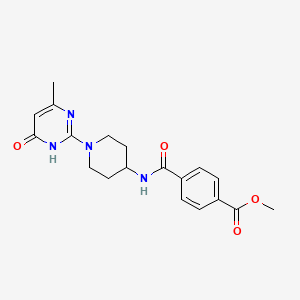
N1-benzyl-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-benzyl-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
BenchChem offers high-quality N1-benzyl-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-benzyl-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Pyrazole Derivatives
- Overview: Pyrazole derivatives, including the one , have been synthesized and characterized using various methods like FT-IR, UV–visible, NMR spectroscopy, and X-ray crystallography. These derivatives show potential for biological activities against breast cancer and microbes (Titi et al., 2020).
Antitumor and Antibacterial Potential
- Research Findings: Pyrimidine-linked pyrazole heterocyclic compounds, which are structurally similar to the specified chemical, demonstrate significant insecticidal and antibacterial potential. These compounds were synthesized using microwave irradiative cyclocondensation (Deohate & Palaspagar, 2020).
Anti-Inflammatory and Anticancer Agents
- Application in Therapeutics: Celecoxib derivatives, akin to the mentioned compound, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives exhibit significant therapeutic potential (Küçükgüzel et al., 2013).
Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)
- Antiviral Properties: Pyrazol-1-yl pyrimidine derivatives have been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine biosynthesis pathway. These inhibitors exhibit notable antiviral properties (Munier-Lehmann et al., 2015).
Synthesis of Pyrazolyl-Thiazoles as Anti-Tumor Agents
- Antitumor Applications: New bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities. Some of these compounds have shown promising results against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).
Antibacterial Activity of Arylazopyrazole Pyrimidone Compounds
- Antimicrobial Research: Arylazopyrazole pyrimidone compounds, structurally related to the specified chemical, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).
Synthesis of N-Substituted Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives
- Diverse Therapeutic Applications: The synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored for various therapeutic applications (Rahmouni et al., 2014).
Potential Anticancer Agent
- Cancer Treatment Candidate: Kinesin spindle protein inhibitors, structurally similar to the queried compound, have been identified as potential anticancer agents. One such compound, AZD4877, has shown promise in cell mitosis arrest and induction of cellular death (Theoclitou et al., 2011).
Wirkmechanismus
Mode of Action
It contains an imidazole ring , which is known to interact with various biological targets and exhibit a broad range of chemical and biological properties . Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the diverse biological activities associated with imidazole derivatives , it is likely that this compound could interact with multiple pathways
Result of Action
Given the potential biological activities of imidazole derivatives , it is plausible that this compound could have a range of effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
N-benzyl-N'-[5-methyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-12(2)15-10-17(27)24-20(22-15)26-16(9-13(3)25-26)23-19(29)18(28)21-11-14-7-5-4-6-8-14/h4-10,12H,11H2,1-3H3,(H,21,28)(H,23,29)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCNTKWPPHMWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)NCC2=CC=CC=C2)C3=NC(=CC(=O)N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2806692.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2806693.png)
![[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2806694.png)


![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid](/img/structure/B2806698.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2806700.png)

![2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}butanoic acid](/img/structure/B2806708.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2806709.png)
![1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride](/img/structure/B2806710.png)
